propan-2-yl 6-{(5Z)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylamino group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE typically involves multi-step organic reactions. One common route includes the condensation of a thiazolidine derivative with a phenylamino compound, followed by esterification with hexanoic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, would be essential to ensure high yield and purity of the final product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are commonly employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of the carbonyl group may produce secondary alcohols.
Scientific Research Applications
PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE involves its interaction with specific molecular targets. The phenylamino group may bind to active sites on enzymes or receptors, modulating their activity. The thiazolidine ring can participate in redox reactions, affecting cellular processes. The ester group allows for the compound’s incorporation into larger molecular structures, influencing its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOATE: Similar structure but with a pentanoate ester instead of hexanoate.
PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOATE: Similar structure but with a butanoate ester.
Uniqueness
The uniqueness of PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE lies in its specific ester group, which can influence its solubility, reactivity, and overall bioactivity. The hexanoate ester provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H24N2O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
propan-2-yl 6-[4-hydroxy-5-(phenyliminomethyl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoate |
InChI |
InChI=1S/C19H24N2O3S2/c1-14(2)24-17(22)11-7-4-8-12-21-18(23)16(26-19(21)25)13-20-15-9-5-3-6-10-15/h3,5-6,9-10,13-14,23H,4,7-8,11-12H2,1-2H3 |
InChI Key |
LRTRIZSSNOOJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.